Chlophedianol hydrochloride
Overview
Description
It possesses local anesthetic, antispasmodic, and antihistamine properties, and may exhibit anticholinergic effects at high doses . This compound is commonly found in over-the-counter medications for cough relief.
Mechanism of Action
Target of Action
Chlophedianol hydrochloride primarily targets the Histamine H1 receptor . This receptor plays a crucial role in the transmission of signals in the body, particularly in the immune response to allergens and in the regulation of physiological functions in the gut and the central nervous system .
Mode of Action
This compound is a centrally-acting cough suppressant . It suppresses the cough reflex by exerting a direct effect on the cough center in the medulla of the brain . Additionally, it has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses .
Biochemical Pathways
Its antitussive action is believed to be due to its direct effect on the cough center in the brain, which suppresses the cough reflex .
Pharmacokinetics
It is known that the compound undergoes hepatic metabolism .
Result of Action
The primary result of this compound’s action is the symptomatic relief of acute cough caused by minor throat and bronchial irritation . By suppressing the cough reflex, it helps to alleviate the discomfort associated with persistent coughing.
Biochemical Analysis
Biochemical Properties
Chlophedianol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a histamine H1 receptor antagonist, which helps in reducing allergic reactions . The compound also interacts with the cough center in the medulla of the brain, suppressing the cough reflex . Additionally, this compound exhibits local anesthetic properties by blocking sodium channels, which inhibits nerve signal transmission .
Cellular Effects
This compound influences various cellular processes and cell types. It affects cell signaling pathways by acting on the histamine H1 receptors, leading to reduced allergic responses . The compound also impacts gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to histamine H1 receptors, blocking the action of histamine and reducing allergic reactions . It also inhibits sodium channels, leading to local anesthetic effects . Additionally, this compound modulates the activity of transcription factors, resulting in changes in gene expression related to inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged suppression of the cough reflex and reduced inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively suppresses the cough reflex without significant adverse effects . At higher doses, this compound may exhibit anticholinergic effects, such as dry mouth, blurred vision, and urinary retention . Toxic effects, including central nervous system depression and respiratory distress, have been observed at very high doses .
Metabolic Pathways
This compound is metabolized primarily in the liver through hepatic enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways result in the formation of various metabolites, which are then excreted through the kidneys . This compound may also affect metabolic flux by altering the activity of enzymes involved in energy production and utilization .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream after oral administration and is distributed to different tissues, including the brain, where it exerts its central effects . This compound interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and cell membranes, where it exerts its local anesthetic and antihistamine effects . This compound may also be directed to specific compartments or organelles through targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chlophedianol hydrochloride involves several key steps:
Mannich Reaction: In the presence of an acid catalyst, o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride undergo a Mannich reaction in an organic solvent to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.
Neutralization Reaction: The resulting 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride is neutralized with an alkali to form 1-o-chlorophenyl-3-dimethylamino-1-acetone.
Addition Reaction: This intermediate compound reacts with phenyl lithium in an organic solvent to yield chlophedianol.
Hydrochloride Formation: Finally, chlophedianol reacts with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. The process is designed to be simple, convenient, and easily controlled, ensuring high safety performance and efficiency .
Chemical Reactions Analysis
Types of Reactions: Chlophedianol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
Chlophedianol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of cough suppressants and their mechanisms.
Biology: Research on its effects on the central nervous system and its interactions with various receptors.
Medicine: Investigations into its efficacy and safety as a cough suppressant, as well as its potential antispasmodic and antihistamine properties.
Industry: Utilized in the formulation of over-the-counter cough medications and other pharmaceutical products
Comparison with Similar Compounds
Dextromethorphan: Another centrally acting cough suppressant, but it binds more strongly to the sigma-1 receptor compared to chlophedianol.
Codeine: An opioid cough suppressant with a different mechanism of action, involving opioid receptors.
Diphenhydramine: An antihistamine with cough suppressant properties, but it has a different chemical structure and additional sedative effects.
Uniqueness: Chlophedianol hydrochloride is unique due to its combination of local anesthetic, antispasmodic, and antihistamine properties, which are not commonly found together in other cough suppressants. Its relatively poor binding to the sigma-1 receptor also distinguishes it from other centrally acting cough suppressants like dextromethorphan .
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGSFNHCFFAJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
791-35-5 (Parent) | |
Record name | Chlophedianol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30965375 | |
Record name | Chlophedianol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511-13-7 | |
Record name | Chlophedianol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlophedianol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlophedianol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOPHEDIANOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69QQ58998Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.